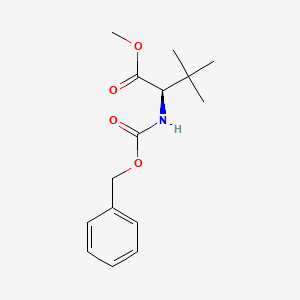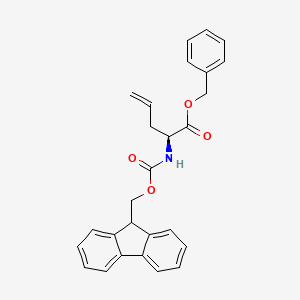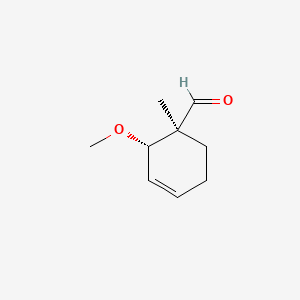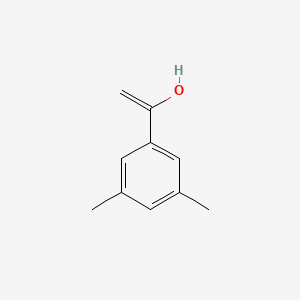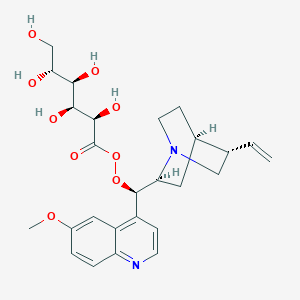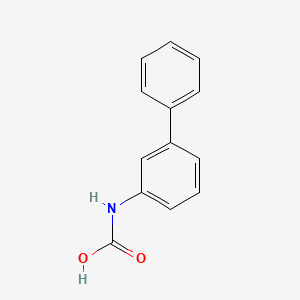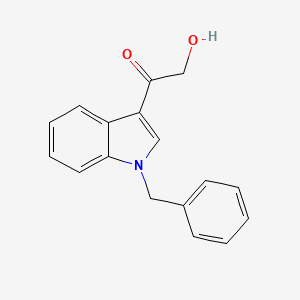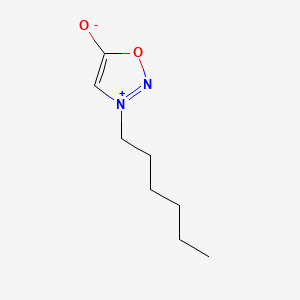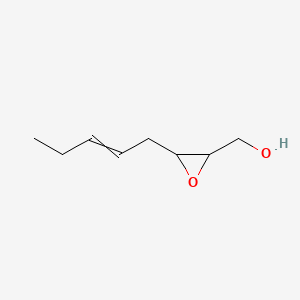
5-Ethyl-2-nitro-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-nitro-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-nitro-1h-imidazole typically involves the nitration of 2-ethylimidazole. This can be achieved by reacting 2-ethylimidazole with a nitrating agent such as nitric acid under controlled conditions. The reaction is usually carried out in a solvent like acetic acid at a temperature range of 0-5°C to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-nitro-1h-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 5-Ethyl-2-amino-1h-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: 5-Carboxy-2-nitro-1h-imidazole.
Scientific Research Applications
5-Ethyl-2-nitro-1h-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-nitro-1h-imidazole involves the reduction of the nitro group to form reactive intermediates that can interact with biological macromolecules. These intermediates can cause damage to DNA, proteins, and other cellular components, leading to the inhibition of microbial growth. The compound targets anaerobic organisms by exploiting their unique metabolic pathways .
Comparison with Similar Compounds
2-Methyl-5-nitro-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group.
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness: 5-Ethyl-2-nitro-1h-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes compared to its methyl-substituted counterparts .
Properties
CAS No. |
21472-25-3 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-ethyl-2-nitro-1H-imidazole |
InChI |
InChI=1S/C5H7N3O2/c1-2-4-3-6-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7) |
InChI Key |
ANTIQDYZXQCQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


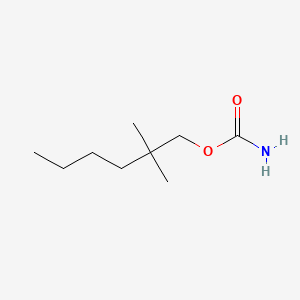
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)


